p-SCN-Bn-HOPO p-SCN-Bn-HOPO
Brand Name: Vulcanchem
CAS No.:
VCID: VC16612799
InChI: InChI=1S/C43H45N9O12S/c53-36-13-3-9-32(49(36)61)40(57)44-22-7-25-46(41(58)33-10-4-14-37(54)50(33)62)23-1-2-24-47(42(59)34-11-5-15-38(55)51(34)63)26-8-27-48(43(60)35-12-6-16-39(56)52(35)64)28-21-30-17-19-31(20-18-30)45-29-65/h3-6,9-20,61-64H,1-2,7-8,21-28H2,(H,44,57)
SMILES:
Molecular Formula: C43H45N9O12S
Molecular Weight: 911.9 g/mol

p-SCN-Bn-HOPO

CAS No.:

Cat. No.: VC16612799

Molecular Formula: C43H45N9O12S

Molecular Weight: 911.9 g/mol

* For research use only. Not for human or veterinary use.

p-SCN-Bn-HOPO -

Specification

Molecular Formula C43H45N9O12S
Molecular Weight 911.9 g/mol
IUPAC Name 1-hydroxy-N-[3-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[4-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[3-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[2-(4-isothiocyanatophenyl)ethyl]amino]propyl]amino]butyl]amino]propyl]-6-oxopyridine-2-carboxamide
Standard InChI InChI=1S/C43H45N9O12S/c53-36-13-3-9-32(49(36)61)40(57)44-22-7-25-46(41(58)33-10-4-14-37(54)50(33)62)23-1-2-24-47(42(59)34-11-5-15-38(55)51(34)63)26-8-27-48(43(60)35-12-6-16-39(56)52(35)64)28-21-30-17-19-31(20-18-30)45-29-65/h3-6,9-20,61-64H,1-2,7-8,21-28H2,(H,44,57)
Standard InChI Key WHWUNEASNJESIC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=O)N(C(=C1)C(=O)NCCCN(CCCCN(CCCN(CCC2=CC=C(C=C2)N=C=S)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=CC=CC(=O)N4O)C(=O)C5=CC=CC(=O)N5O)O

Introduction

Chemical Identity and Structural Features of p-SCN-Bn-HOPO

Molecular Architecture

p-SCN-Bn-HOPO (parapara-thiocyanatobenzyl-1,2-hydroxypyridinone) is a bifunctional ligand featuring four 1,2-hydroxypyridinone (HOPO) groups attached to a spermine backbone, terminated with an isothiocyanate (-SCN) linker . The HOPO moieties provide eight donor atoms (octadentate coordination), enabling tight binding to Zr4+\text{Zr}^{4+} ions. The spermine backbone ensures solubility and conformational flexibility, while the isothiocyanate group facilitates covalent attachment to biomolecules like antibodies .

Crystallographic analysis reveals that the Zr4+\text{Zr}^{4+} ion is fully encapsulated within the HOPO ligand, forming a distorted square antiprismatic geometry . This structural rigidity contributes to the complex’s exceptional stability, with a reported log β value of 43 for Zr-HOPO\text{Zr-HOPO} .

Comparative Analysis with DFO

The traditional chelator DFO binds Zr4+\text{Zr}^{4+} via six oxygen atoms (hexadentate), leaving two coordination sites vacant. This incomplete shielding permits transmetalation with endogenous ions (e.g., Fe3+\text{Fe}^{3+}) or interaction with bone mineral hydroxyapatite, leading to elevated bone uptake . In contrast, p-SCN-Bn-HOPO’s octadentate coordination saturates Zr4+\text{Zr}^{4+}’s coordination sphere, minimizing dissociation in vivo .

Table 1: Key Properties of p-SCN-Bn-HOPO vs. DFO

Propertyp-SCN-Bn-HOPODFO
DenticityOctadentateHexadentate
Log β (Zr4+\text{Zr}^{4+})43 27.3
Bone Uptake (%ID/g)2.4 17.0
Radiolabeling Efficiency>95% 90–95%

Synthetic Methodologies and Optimization

Original 9-Step Synthesis

The initial synthesis of p-SCN-Bn-HOPO involved nine linear steps starting from spermine, including repetitive protection/deprotection sequences and multiple HPLC purifications . Key challenges included:

  • Low yields (1.4%) due to side reactions during benzylation and Boc-deprotection .

  • Laborious purification requirements, hindering large-scale production .

Streamlined 4-Step Route

A redesigned pathway (2019) reduced the synthesis to four steps, improving the yield to 14.3% :

  • Alkylation of Spermine: Reaction with 2-(4-tert-butylaminophenyl)ethyl tosylate yielded a benzyl-protected intermediate (42%) .

  • Simultaneous Deprotection: Treatment with BCl3\text{BCl}_3 in toluene removed benzyl and Boc groups in one step (95% yield) .

  • Thiocarbonate Activation: Reaction with di-2-pyridyl thiocarbonate introduced the -SCN group .

  • Final Purification: Preparative HPLC isolated p-SCN-Bn-HOPO with >98% purity .

Table 2: Synthesis Comparison

Chelation Chemistry and Radiometal Stability

Thermodynamic and Kinetic Stability

p-SCN-Bn-HOPO exhibits a Zr4+\text{Zr}^{4+} stability constant (log β = 43) that surpasses DFO (log β = 27.3) . Kinetic studies show no detectable release of 89Zr^{89}\text{Zr} from the HOPO complex over 168 hours in human serum, whereas DFO conjugates release 15–20% under identical conditions .

In Vivo Performance

In murine models bearing BT474 breast tumors, 89Zr^{89}\text{Zr}-HOPO-trastuzumab demonstrated:

  • Tumor Uptake: 25.3 ± 3.1%ID/g at 72 hours, comparable to DFO conjugates .

  • Bone Accumulation: 2.4%ID/g vs. 17.0%ID/g for DFO at 336 hours .

  • Hepatic Clearance: Reduced liver uptake (8.2%ID/g vs. 12.7%ID/g) .

Applications in ImmunoPET Imaging

Antibody Conjugation Strategies

The isothiocyanate group in p-SCN-Bn-HOPO reacts selectively with lysine residues in antibodies (e.g., trastuzumab) under mild conditions (pH 8.5, 2 hours) . Conjugation efficiency exceeds 90%, with a chelator-to-antibody ratio (CAR) of 2–3 .

Future Directions and Challenges

Linker Modifications

The spermine backbone’s length and rigidity can be tuned to modulate pharmacokinetics. Shorter linkers may accelerate renal clearance, reducing hepatic retention .

Expansion to Other Radiometals

Preliminary data suggest p-SCN-Bn-HOPO effectively chelates Lu3+\text{Lu}^{3+} and Ac3+\text{Ac}^{3+}, broadening its utility in targeted alpha therapy .

Clinical Validation

Phase I trials are needed to confirm safety and efficacy in humans. Key metrics will include dosimetry, immunogenicity, and tumor detection sensitivity compared to 89Zr^{89}\text{Zr}-DFO agents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator